2-chloro-N-methyl-N-(2-methylbenzyl)acetamide
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Overview
Description
“2-chloro-N-methyl-N-(2-methylbenzyl)acetamide” is a biochemical used for proteomics research1. It has a molecular formula of C11H14ClNO and a molecular weight of 211.6912.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide”. However, it is available for purchase from biochemical suppliers for research purposes1.Molecular Structure Analysis
The InChI code for “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide” is 1S/C11H14ClNO/c1-9-5-3-4-6-10(9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
2. The canonical SMILES string is CC1=CC=CC=C1CN(C)C(=O)CCl
2.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide”.Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide” is 211.69 g/mol2. It has a complexity of 196 and a topological polar surface area of 20.3 Ų2. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds2.Scientific Research Applications
Metabolic Pathways and Toxicology
One study focuses on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways involved and the potential for understanding the toxicological impacts of these compounds. This research is crucial for evaluating the environmental and health implications of chloroacetamide usage in agriculture (Coleman et al., 2000).
Anticancer Activity
Another study investigates the synthesis and anticancer activity of certain acetamide derivatives, including those synthesized using chloroacetamides. This research demonstrates the potential of chloroacetamide derivatives in developing new anticancer agents, with specific compounds showing significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Molecular and Structural Analysis
Further research into the structure of related compounds, such as 2-chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide, provides insights into their molecular configurations and potential interactions. This type of study is essential for understanding how these compounds can be used in various scientific applications, including drug design and materials science (Bai et al., 2013).
Drug Design and Pharmacology
Research on bioactive acetamide analogs, including docking studies on cyclooxygenase enzymes and evaluation of analgesic activity, explores the potential pharmacological applications of these compounds. Such studies are crucial for developing new therapeutic agents and understanding their mechanisms of action (Kumar et al., 2019).
Safety And Hazards
When handling “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide”, one should avoid breathing its mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak3.
Future Directions
I couldn’t find specific information on the future directions of “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide”. However, given its use in proteomics research, it may continue to be a valuable tool in the study of proteins1.
Relevant Papers
Unfortunately, I couldn’t find any specific papers related to “2-chloro-N-methyl-N-(2-methylbenzyl)acetamide”. However, you may find more information by searching scientific databases or contacting experts in the field.
properties
IUPAC Name |
2-chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-5-3-4-6-10(9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQDGDFVIAJGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211986 |
Source
|
Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(2-methylbenzyl)acetamide | |
CAS RN |
851175-23-0 |
Source
|
Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851175-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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